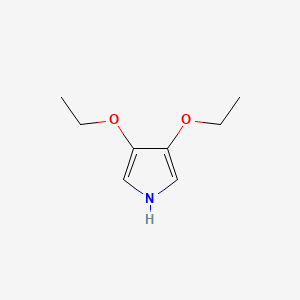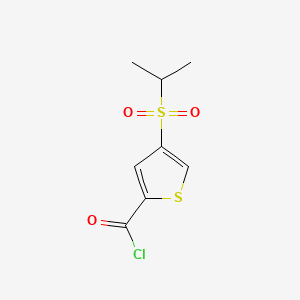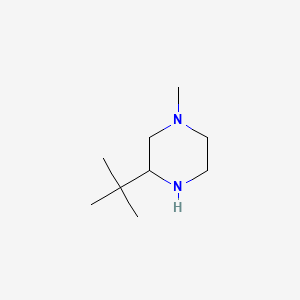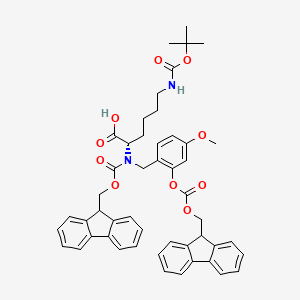
Potassium hydrotris (3-(6-methyl-3-pyridyl)-5-methylpyrazol-1-yl)borate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Potassium hydrotris (3-(6-methyl-3-pyridyl)-5-methylpyrazol-1-yl)borate is a useful research compound. Its molecular formula is C30H30BKN9 and its molecular weight is 566.541. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Potassium in Agriculture
Potassium (K) is essential for plant growth and development. Research emphasizes the need for a better understanding of potassium's role in soils, plants, and crop nutrition. Potassium solubilizing bacteria (KSB) are highlighted for their ability to convert insoluble forms of potassium in soils into soluble forms, making it available for plant uptake, which is crucial for sustainable agriculture practices (Etesami, Emami, & Alikhani, 2017).
Potassium in Energy Storage
Potassium-based batteries, such as potassium-ion batteries (PIBs) and post-potassium-ion batteries (post-PIBs), are being researched as economical alternatives to lithium-ion batteries for large-scale energy storage. These studies explore advanced design strategies and engineering to improve the performance and practical application of potassium-based energy storage systems (Yao & Zhu, 2020).
Potassium in Environmental Remediation
Research on potassium ferrate(VI) shows its effectiveness as an oxidant/disinfectant in water and wastewater treatment. Potassium ferrate(VI) offers superior performance in degrading synthetic organic pollutants, disinfecting water, and treating sewage sludge, despite challenges related to its stability and cost (Jiang, 2007).
Potassium in Material Science
Potassium compounds are also explored for their potential applications in material science, such as in the development of hydrogen storage systems based on complex metal hydrides. These systems could play a role in clean energy solutions by facilitating efficient hydrogen storage and release (Ley, Meggouh, Moury, Peinecke, & Felderhoff, 2015).
Eigenschaften
InChI |
InChI=1S/C30H30BN9.K/c1-19-7-10-25(16-32-19)28-13-22(4)38(35-28)31(39-23(5)14-29(36-39)26-11-8-20(2)33-17-26)40-24(6)15-30(37-40)27-12-9-21(3)34-18-27;/h7-18H,1-6H3;/q-1;+1 |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FFKYRIDZCDTYII-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[B-](N1C(=CC(=N1)C2=CN=C(C=C2)C)C)(N3C(=CC(=N3)C4=CN=C(C=C4)C)C)N5C(=CC(=N5)C6=CN=C(C=C6)C)C.[K+] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H30BKN9 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
566.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Cyclopentanecarboxamide, 1-[(aminoacetyl)amino]- (9CI)](/img/no-structure.png)

![4-Pyrimidinecarboxamide,2-azido-n-[1-[(cyclohexylamino)carbonyl]-3-methylbutyl]-n-(4-methoxyphenyl)-6-phenyl-](/img/structure/B574425.png)

![5'-o-(4,4-Dimethoxytrityl)-N-[[4-(tert-butyl)phenoxy]acetyl]-2'-o-methylcytidine-3'-(2-cyanoethyl-N,N-diisopropyl)phosphoramidite](/img/structure/B574430.png)





